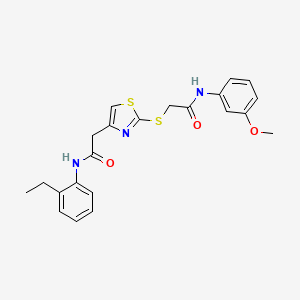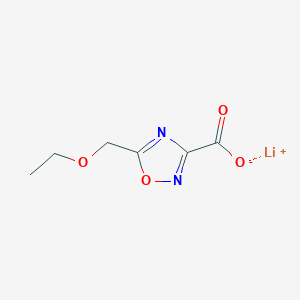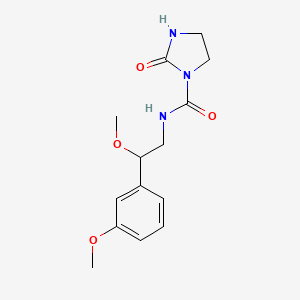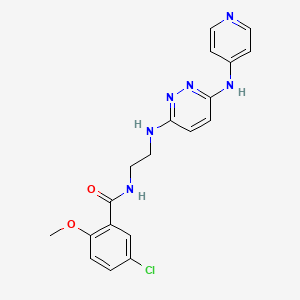
N-(2-ethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Anion Coordination
Research on amide derivatives, including those related to thiazole and acetamide, often focuses on their unique spatial orientations and their ability to coordinate with anions, potentially leading to applications in molecular recognition and sensor design. Studies have shown that certain amide derivatives can self-assemble into structures through weak interactions, offering insights into designing new materials with specific properties (Kalita & Baruah, 2010).
Crystal Structures and Material Design
The crystal structures of acetamide derivatives are another area of interest, providing foundational knowledge for the development of new materials with potential applications in electronics, photonics, and drug design. For instance, the detailed examination of crystal structures in certain acetamide derivatives helps in understanding their physicochemical properties and how they can be tailored for specific applications (Galushchinskiy et al., 2017).
Synthesis and Antimicrobial Activities
Compounds featuring thiazole and acetamide groups have been studied for their synthesis methods and evaluated for antimicrobial activities. This research avenue explores the potential of these compounds in developing new antimicrobial agents, which is crucial for addressing the rising challenge of antibiotic resistance. For example, studies on the synthesis of thiazole derivatives and their antimicrobial evaluations against various bacterial and fungal strains provide a basis for developing new antibiotics (Wardkhan et al., 2008).
Optoelectronic Properties and Applications
The optoelectronic properties of thiazole-based compounds, including their use in the synthesis of conducting polymers, have implications for electronic and photonic devices. Research in this area focuses on how these compounds can be utilized in developing materials with desirable electronic properties for use in displays, sensors, and solar cells (Camurlu & Guven, 2015).
Chemoselective Synthesis Processes
In the field of synthetic chemistry, the chemoselective processes involving acetamide derivatives are of significant interest due to their applications in producing intermediates for pharmaceuticals and other bioactive molecules. For instance, the chemoselective acetylation of aminophenols to produce specific acetamide intermediates demonstrates the precision achievable in synthetic routes, which is crucial for the development of new drugs (Magadum & Yadav, 2018).
Wirkmechanismus
Thiazoles, for instance, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Indole derivatives, on the other hand, have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-15-7-4-5-10-19(15)25-20(26)12-17-13-29-22(24-17)30-14-21(27)23-16-8-6-9-18(11-16)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJBLORXXKYKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)


![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)


![[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2725341.png)
methanone](/img/structure/B2725343.png)

